molecular formula C12H10INOS B375627 N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide

N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B375627
M. Wt: 343.19g/mol
InChI Key: SJWOQYYZVYZPJI-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features both an iodophenyl group and a thienyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-iodoaniline with 2-thiophenylacetic acid. The process generally includes the following steps:

    Formation of the Amide Bond: The 4-iodoaniline is reacted with 2-thiophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the iodophenyl group is coupled with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include thiol derivatives.

    Coupling: Products include biaryl or alkyl-aryl compounds.

Scientific Research Applications

N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl and thienyl groups can facilitate binding to hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds, enhancing specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(2-thienyl)acetamide
  • N-(4-chlorophenyl)-2-(2-thienyl)acetamide
  • N-(4-fluorophenyl)-2-(2-thienyl)acetamide

Uniqueness

N-(4-iodophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as iodination and coupling reactions. The iodine atom also enhances the compound’s ability to interact with biological targets through halogen bonding, potentially increasing its efficacy in medicinal applications.

Properties

Molecular Formula

C12H10INOS

Molecular Weight

343.19g/mol

IUPAC Name

N-(4-iodophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H10INOS/c13-9-3-5-10(6-4-9)14-12(15)8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)

InChI Key

SJWOQYYZVYZPJI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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